(R)-2-amino-2-ethylpent-4-enoic acid
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Overview
Description
®-2-amino-2-ethylpent-4-enoic acid is an amino acid derivative characterized by its unique structure, which includes an amino group, an ethyl group, and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-ethylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and ammonia.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the addition of the amino group to the ethyl acrylate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-amino-2-ethylpent-4-enoic acid in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-ethylpent-4-enoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-ethylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-amino-2-ethylpent-4-enoic acid, such as oxo derivatives, saturated derivatives, and substituted amino acids.
Scientific Research Applications
®-2-amino-2-ethylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-amino-2-ethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to amino acid metabolism, potentially affecting cellular processes such as protein synthesis and energy production.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: Similar in structure but with a different side chain.
2-amino-4-pentenoic acid: Similar but lacks the ethyl group.
2-amino-2-methylpent-4-enoic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness
®-2-amino-2-ethylpent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-ethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-5-7(8,4-2)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
VPMPMQNDBNNMDZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@@](CC=C)(C(=O)O)N |
Canonical SMILES |
CCC(CC=C)(C(=O)O)N |
Origin of Product |
United States |
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